2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene
CAS No.: 55507-05-6
VCID: VC0016802
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene is an organic compound featuring a unique structure with a benzyloxy group, a methoxy group, and a nitrovinyl group attached to a benzene ring. Its molecular formula is C₁₆H₁₅NO₄, and it has a molecular weight of 285.29 g/mol . Typically appearing as a yellow solid, it has a melting point around 122-124 °C. The nitro group gives it notable electronic properties that can influence its reactivity and potential applications in materials science and organic synthesis. The compound's reactivity is largely influenced by the electronic effects of the benzyloxy and methoxy substituents, which can stabilize intermediates during reactions. It can participate in various organic reactions, with its reactivity stemming from the nitrovinyl moiety. Factors such as solvent choice, temperature, and the presence of catalysts can influence these reactions. Due to its functional groups, 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene can participate in several chemical reactions. Other compounds sharing structural similarities include 1-(Benzyloxy)-4-(2-nitrovinyl)benzene, which has a similar structure but lacks the methoxy group, and (E)-1-Methoxy-4-(2-nitrovinyl)benzene, which contains a methoxy group instead of a benzyloxy group. Additionally, 1-(Benzyloxy)-4-methoxy-3-nitrobenzene contains a different positioning of the nitro group. The combination of benzyloxy and nitrovinyl groups distinguishes 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene from other compounds, potentially enhancing its reactivity and biological activity compared to simpler analogs. |
---|---|
CAS No. | 55507-05-6 |
Product Name | 2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene |
Molecular Formula | C16H15NO4 |
Molecular Weight | 285.29 g/mol |
IUPAC Name | 1-methoxy-4-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |
Standard InChI | InChI=1S/C16H15NO4/c1-20-15-8-7-13(9-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b10-9- |
Standard InChIKey | JNMKPRLNICRRIV-KTKRTIGZSA-N |
SMILES | COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Canonical SMILES | COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2 |
Synonyms | 1-Methoxy-4-(2-nitroethenyl)-2-(phenylmethoxy)benzene; NSC 31391; |
PubChem Compound | 5355283 |
Last Modified | Sep 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume